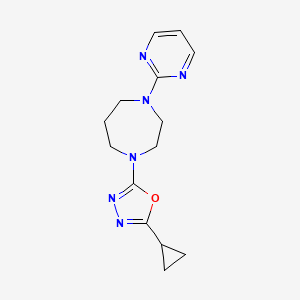![molecular formula C17H21FN4O B5640844 1-(2-fluorophenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B5640844.png)
1-(2-fluorophenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorophenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine, also known as FPPP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the development of new drugs. FPPP belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 1-(2-fluorophenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine is not fully understood, but it is believed to act as an agonist at serotonin and dopamine receptors in the brain. This activity may be responsible for its potential therapeutic effects in the treatment of depression, anxiety, and psychosis.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-fluorophenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine has a variety of biochemical and physiological effects on the body. For example, 1-(2-fluorophenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine has been shown to increase levels of serotonin and dopamine in the brain, which could contribute to its potential therapeutic effects. Additionally, 1-(2-fluorophenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine has been shown to have effects on the immune system, including the modulation of cytokine production.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-fluorophenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine in lab experiments is its high potency, which allows for the use of lower concentrations in experiments. However, 1-(2-fluorophenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine is also known to be unstable in certain conditions, which can limit its use in some experiments.
Future Directions
There are many potential future directions for research on 1-(2-fluorophenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine. One area of interest is the development of new drugs based on the structure of 1-(2-fluorophenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine, which could have improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-fluorophenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine and its potential applications in the treatment of various disorders.
Synthesis Methods
1-(2-fluorophenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine can be synthesized using a variety of methods, including the reaction of 1-(2-fluorophenyl)piperazine with 2-(1H-pyrazol-1-yl)butanoyl chloride in the presence of a base such as triethylamine. The resulting product can be purified using column chromatography to obtain a high yield of pure 1-(2-fluorophenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine.
Scientific Research Applications
1-(2-fluorophenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine has been studied for its potential applications in the development of new drugs targeting a variety of biological processes. For example, 1-(2-fluorophenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine has been shown to have activity as a serotonin receptor agonist, which could make it useful in the treatment of depression and anxiety disorders. Additionally, 1-(2-fluorophenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine has been studied for its potential as an antipsychotic drug due to its ability to bind to dopamine receptors in the brain.
properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyrazol-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O/c1-2-15(22-9-5-8-19-22)17(23)21-12-10-20(11-13-21)16-7-4-3-6-14(16)18/h3-9,15H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVHFXJTRGSOSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=CC=C2F)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-fluoro-N,N-dimethyl-2-{3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5640780.png)

![N-(2-methoxyethyl)-N-methyl-3-{[(tetrahydro-2H-pyran-3-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5640789.png)


![1-(ethylsulfonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5640819.png)



![7-[(pyridin-4-ylthio)acetyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5640851.png)

![2-methyl-N-{[5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}tetrahydrofuran-2-carboxamide](/img/structure/B5640865.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5640870.png)